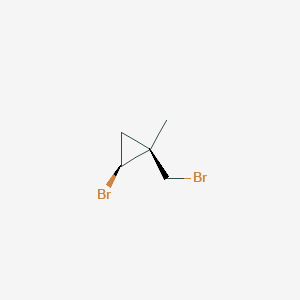
(1S,2S)-2-bromo-1-(bromomethyl)-1-methylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-bromo-1-(bromomethyl)-1-methylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with bromine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-bromo-1-(bromomethyl)-1-methylcyclopropane typically involves the bromination of a suitable cyclopropane precursor. One common method is the bromination of 1-methylcyclopropane using bromine in the presence of a radical initiator such as light or a peroxide. The reaction proceeds via a free radical mechanism, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-bromo-1-(bromomethyl)-1-methylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. These reactions typically occur under basic conditions.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used to promote elimination reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: The major products are substituted cyclopropane derivatives.
Elimination Reactions: The major products are alkenes.
Reduction Reactions: The major products are hydrocarbons.
Scientific Research Applications
(1S,2S)-2-bromo-1-(bromomethyl)-1-methylcyclopropane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: The compound is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2S)-2-bromo-1-(bromomethyl)-1-methylcyclopropane involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, allowing for substitution and elimination reactions. The compound’s unique structure also enables it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S)-2-(Bromomethyl)cyclopropanecarboxylic acid
- **(1S)-1-(bromomethyl)-1-[(2S)-2-ethylhexyl]-1,2,3,4-tetrahydron
Properties
Molecular Formula |
C5H8Br2 |
|---|---|
Molecular Weight |
227.92 g/mol |
IUPAC Name |
(1S,2S)-2-bromo-1-(bromomethyl)-1-methylcyclopropane |
InChI |
InChI=1S/C5H8Br2/c1-5(3-6)2-4(5)7/h4H,2-3H2,1H3/t4-,5-/m0/s1 |
InChI Key |
RHKKJPVXVNWTTN-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@]1(C[C@@H]1Br)CBr |
Canonical SMILES |
CC1(CC1Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















